tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate
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Overview
Description
tert-Butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate: is an organic compound characterized by its unique structure, which includes a tert-butyl group, an ethynyl group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form the four-membered ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the reaction of the cyclobutyl compound with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition and coupling steps, and large-scale purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The tert-butyl group can be substituted under certain conditions, such as in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for understanding the interactions of carbamates with enzymes and other biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential pharmacological activities. Carbamates are known for their use in drugs and pesticides, and this compound could be a candidate for further investigation.
Industry
In the industrial sector, this compound could be used in the production of polymers or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The ethynyl group may also participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-tert-butyl-1-ethynylcyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl N-(3-tert-butyl-1-ethynylcyclohexyl)carbamate: Similar structure but with a cyclohexyl ring.
tert-Butyl N-(3-tert-butyl-1-ethynylcyclopentyl)carbamate: Similar structure but with a cyclopentyl ring.
Uniqueness
The uniqueness of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity, stability, and interactions with other molecules, making it a compound of particular interest in various research and industrial applications.
Properties
CAS No. |
2731009-74-6 |
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Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.4 |
Purity |
95 |
Origin of Product |
United States |
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